4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione CAS number
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione CAS number
An In-depth Technical Guide to 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione, a fluorinated β-diketone of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical properties, and burgeoning applications, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Compound Identification
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is a specialty chemical building block valued for its unique structural features: a pyridine ring, which can act as a hydrogen bond acceptor and a metal-coordinating ligand, and a trifluoromethyl group, which can significantly enhance the metabolic stability and lipophilicity of derivative molecules.[1]
| Identifier | Value | Source(s) |
| CAS Number | 4027-51-4 | [2][3][4] |
| Molecular Formula | C₉H₆F₃NO₂ | [2][3][5] |
| Molecular Weight | 217.14 g/mol | [2] |
| IUPAC Name | 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione | [5] |
Synthesis Pathway and Mechanistic Insight
The primary and most efficient synthesis of this compound is achieved via a Claisen condensation reaction. This established method involves the reaction between a ketone (2-acetylpyridine) and an ester (ethyl trifluoroacetate) in the presence of a strong base.
Causality of Reagent Selection:
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2-Acetylpyridine: Serves as the ketone component, providing the pyridinyl-carbonyl backbone of the final molecule.
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Ethyl Trifluoroacetate: This ester is the source of the reactive trifluoroacetyl group. The high electrophilicity of the carbonyl carbon, enhanced by the three fluorine atoms, makes it an excellent acylating agent.
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Sodium Methoxide (Base): A strong, non-nucleophilic base is crucial for deprotonating the α-carbon of 2-acetylpyridine to form a reactive enolate. This enolate then acts as the nucleophile, attacking the carbonyl of ethyl trifluoroacetate.
Reaction Workflow Diagram
Caption: Synthesis workflow for 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione.
Detailed Experimental Protocol
The following protocol is a self-validating system derived from established chemical literature, ensuring reproducibility.[2]
Materials:
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1-pyridin-2-yl-ethanone (2-Acetylpyridine): 5.00 g (41.2 mmol)
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Trifluoro-acetic acid ethyl ester (Ethyl trifluoroacetate): 9.82 mL (82.5 mmol)
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Sodium methoxide: (61.8 mmol)
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Methanol: 40 mL
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10% Aqueous Hydrochloric Acid
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Ethyl Acetate
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Sodium Sulfate
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Silica Gel for column chromatography
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve 1-pyridin-2-yl-ethanone (5.00 g) in methanol (40 mL). Add sodium methoxide (61.8 mmol) to the solution.
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Addition of Ester: To this solution, add trifluoro-acetic acid ethyl ester (9.82 mL) dropwise.
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Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress can be monitored using Thin Layer Chromatography (TLC).
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Solvent Removal: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
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Acidification & Extraction: Acidify the residue with 10% aqueous hydrochloric acid. This step protonates the enolate and facilitates separation. Extract the aqueous solution multiple times with ethyl acetate (e.g., 10 x 50 mL) to ensure complete recovery of the product.
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione. A typical yield is around 81%.[2]
Applications in Research and Drug Development
The true value of this compound lies in its versatility as a chemical intermediate. The presence of the trifluoromethyl group (-CF3) is a highly sought-after feature in modern drug design, as it can enhance binding affinity, improve metabolic stability, and increase lipophilicity.[1]
Analogous trifluorinated diketones are known to be crucial intermediates in the synthesis of significant pharmaceutical compounds, such as the COX-2 inhibitor Celecoxib.[6] Furthermore, the β-diketone moiety is an excellent precursor for synthesizing a wide range of heterocyclic compounds, including pyrazoles and isoxazoles, which are common scaffolds in biologically active molecules.
Role as a Versatile Chemical Scaffold
Caption: Versatility of the core molecule in generating diverse chemical entities.
The diketone functionality also allows for the formation of stable metal chelates, particularly with lanthanide ions, making derivatives useful in the development of fluorescent probes and other functional materials.
Safety and Handling
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General Handling: As with any laboratory chemical, 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione should be handled in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, is required. For related compounds, specific respirator filters are recommended, suggesting caution regarding inhalation.[7]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione is more than just a chemical compound; it is a potent and versatile tool for innovation in the life sciences and material sciences. Its straightforward synthesis and the strategic placement of its functional groups—the pyridine ring, the reactive diketone, and the bio-potentiating trifluoromethyl group—make it an invaluable building block for creating novel pharmaceuticals, agrochemicals, and advanced materials. Understanding its core chemistry is the first step toward unlocking its full potential in research and development.
References
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PubChem. (n.d.). 4,4,4-Trifluoro-1-phenyl-1,3-butanedione. Retrieved from [Link]
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PubChem. (n.d.). 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione. Retrieved from [Link]
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NIST. (n.d.). 1,3-Butanedione, 4,4,4-trifluoro-1-(2-thienyl)-. Retrieved from [Link]
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PubChem. (n.d.). 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione. Retrieved from [Link]
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PubMed. (1992). Arylamination and arylation of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with N-acetoxy derivatives of 2-aminofluorene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Applications of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione in Organic Chemistry. Retrieved from [Link]
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Journal of Biomedical Research & Environmental Sciences. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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PharmaCompass. (n.d.). 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Retrieved from [Link]
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PubMed Central. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
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Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Retrieved from [Link]
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